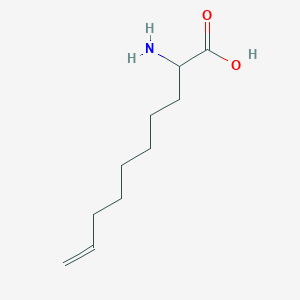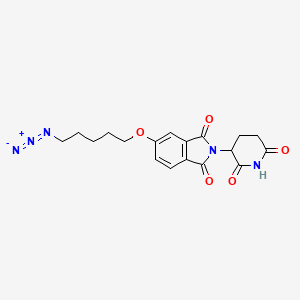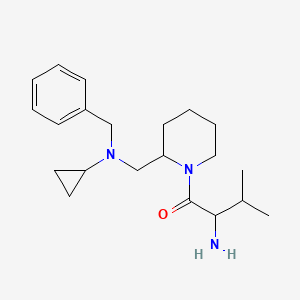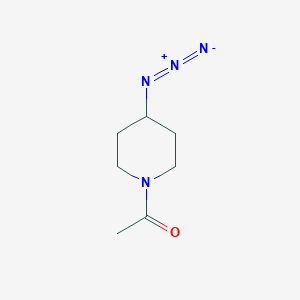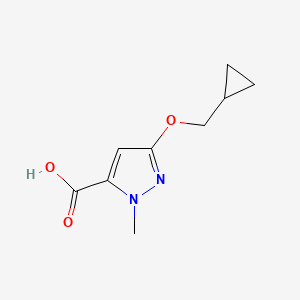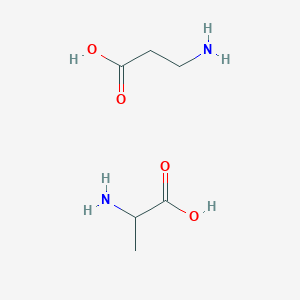
(2-Iodo-4-(trifluoromethoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-4-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of iodine, trifluoromethoxy, and phenyl groups attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-iodophenol with trifluoromethoxybenzene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nucleophilic substitution, and reduction reactions. The use of catalysts and controlled reaction environments ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: (2-Iodo-4-(trifluoromethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Iodo-4-(trifluoromethoxy)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (2-Iodo-4-(trifluoromethoxy)phenyl)methanol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, facilitating its binding to target sites. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
- (2-Iodo-4-(trifluoromethyl)phenyl)methanol
- (2-Fluoro-4-(trifluoromethoxy)phenyl)methanol
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in (2-Iodo-4-(trifluoromethoxy)phenyl)methanol imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds with trifluoromethyl or fluoro groups.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a compound of considerable interest for further research and development.
Propiedades
Fórmula molecular |
C8H6F3IO2 |
|---|---|
Peso molecular |
318.03 g/mol |
Nombre IUPAC |
[2-iodo-4-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO2/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 |
Clave InChI |
AOOPUDMJFZOJJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)



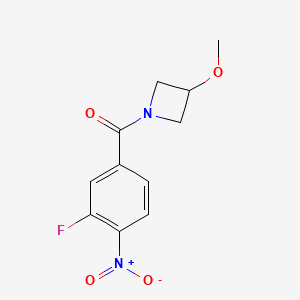
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
